

# 5-Cyclobutyl-1,3-oxazol-2-amine chemical properties and reactivity

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## Compound of Interest

Compound Name: 5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947

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An In-depth Technical Guide to **5-Cyclobutyl-1,3-oxazol-2-amine**: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of **5-Cyclobutyl-1,3-oxazol-2-amine**, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted properties with established knowledge of the 2-aminooxazole scaffold to offer a thorough profile for research and development purposes.

## Chemical Properties

While specific experimental data for **5-Cyclobutyl-1,3-oxazol-2-amine** is not readily available in peer-reviewed literature, its fundamental chemical properties can be reliably predicted using computational models. These predicted values provide a strong foundation for understanding the compound's behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of **5-Cyclobutyl-1,3-oxazol-2-amine**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub> O	-
Molecular Weight	138.17 g/mol	-
CAS Number	899421-56-8	--INVALID-LINK--
Predicted LogP	1.1 - 1.5	PubChem, ChemSpider
Predicted Water Solubility	Moderately soluble	Inferred from LogP and scaffold data
Predicted pKa (most basic)	4.5 - 5.5 (Amine)	ACD/Labs, ChemAxon
Predicted Boiling Point	~250-300 °C	ACD/Labs, ChemAxon
Predicted Melting Point	Not available	-

Note: The predicted values are generated by computational algorithms and should be used as estimations. Experimental verification is recommended.

The 2-aminooxazole core generally imparts a degree of polarity and potential for hydrogen bonding, which influences solubility. The replacement of a sulfur atom in the analogous 2-aminothiazole with an oxygen atom in the 2-aminooxazole scaffold typically leads to increased hydrophilicity and water solubility.<sup>[1][2]</sup>

## Reactivity Profile

The reactivity of **5-Cyclobutyl-1,3-oxazol-2-amine** is primarily dictated by the 2-aminooxazole heterocyclic system. This scaffold presents several sites for chemical modification, making it a versatile building block in organic synthesis.

## Reactivity of the 2-Amino Group

The primary amine group at the 2-position is a key reactive site. It can readily undergo a variety of common amine reactions:

- Protonation: The amino group is basic and can be protonated to form ammonium salts.
- Acylation: It can be acylated with acid chlorides or anhydrides to form amides.

- Alkylation: The amine can be alkylated with alkyl halides.
- Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This reactivity is exemplified in the synthesis of antimycobacterial agents.

## Reactivity of the Oxazole Ring

The oxazole ring itself can participate in several types of reactions:

- Electrophilic Substitution: While the oxazole ring is considered electron-rich, electrophilic substitution is not as facile as in more aromatic systems. The position of substitution is influenced by the existing substituents.
- Ring-Opening Reactions: Under certain conditions, the oxazole ring can undergo cleavage, providing pathways to other heterocyclic systems or acyclic compounds.
- Metal-Catalyzed Cross-Coupling: The C-H bonds of the oxazole ring can be functionalized via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

## Influence of the Cyclobutyl Group

The cyclobutyl group at the 5-position is largely considered a stable, lipophilic moiety. Its primary influence on reactivity is steric. It may hinder reactions at the adjacent C4 position of the oxazole ring. The cyclobutyl moiety is an increasingly utilized fragment in drug design due to its unique three-dimensional structure.

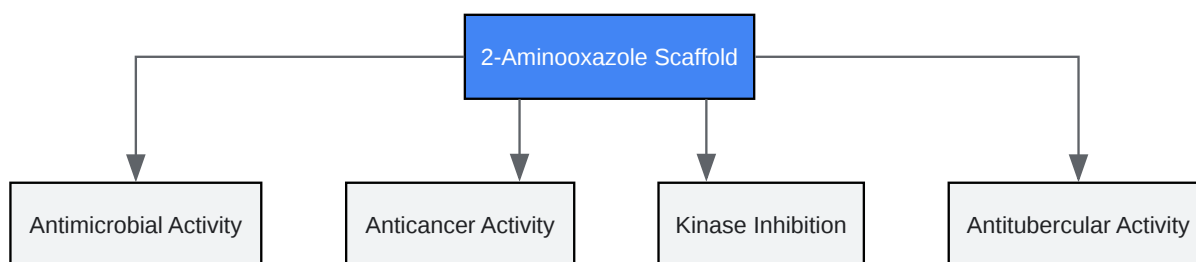
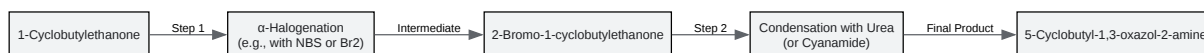
## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Cyclobutyl-1,3-oxazol-2-amine** is not published in a readily accessible source, its synthesis can be inferred from established methods for preparing 5-substituted-2-aminooxazoles. A general and plausible synthetic route is outlined below.

General Synthesis of 5-Alkyl-1,3-oxazol-2-amines

A common method for the synthesis of the 2-aminooxazole core involves the condensation of an  $\alpha$ -haloketone with urea or a urea equivalent.

#### Workflow for the Proposed Synthesis of **5-Cyclobutyl-1,3-oxazol-2-amine**



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## References

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